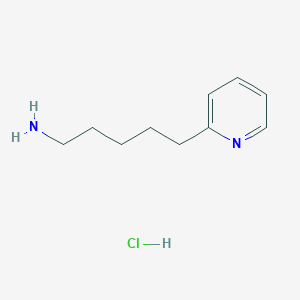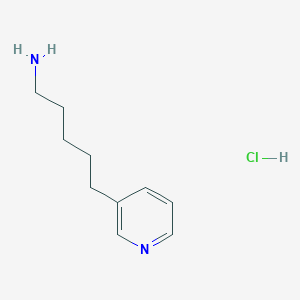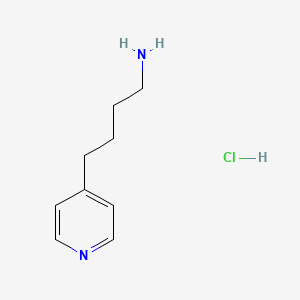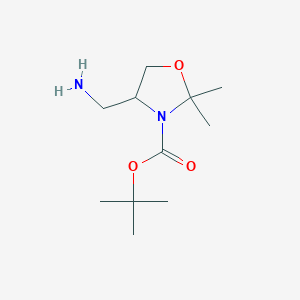
Tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate
描述
Tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an aminomethyl group, and a dimethyloxazolidine ring. It is commonly used in various chemical reactions and has applications in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyl 2,2-dimethyloxazolidine-3-carboxylate and formaldehyde.
Reaction Conditions: The reaction involves the addition of formaldehyde to the oxazolidine ring, followed by the introduction of an aminomethyl group. This process is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Purification: The product is purified through standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed:
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxazolidine compounds with different functional groups.
科学研究应用
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Bioconjugation: The aminomethyl group allows for conjugation with biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly in the field of antibiotics and antivirals.
Diagnostics: It is used in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry:
Material Science: The compound is used in the production of polymers and resins, contributing to the development of advanced materials with desirable properties.
作用机制
The mechanism by which tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The oxazolidine ring provides structural stability and enhances the compound’s binding affinity.
相似化合物的比较
Tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate: Similar in structure but may have different substituents on the oxazolidine ring.
Tert-butyl 4-(aminomethyl)-2,2-dimethylthiazolidine-3-carboxylate: Contains a thiazolidine ring instead of an oxazolidine ring, leading to different chemical properties.
Tert-butyl 4-(aminomethyl)-2,2-dimethylimidazolidine-3-carboxylate: Features an imidazolidine ring, which affects its reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industrial applications.
属性
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMBAOWKUKBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CN)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


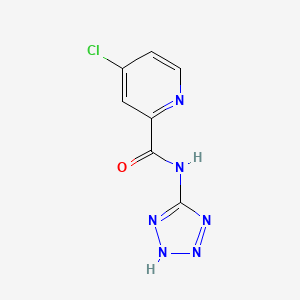
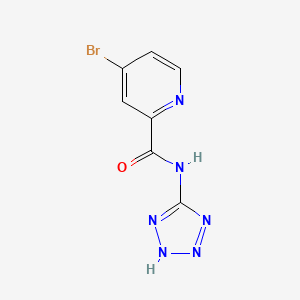
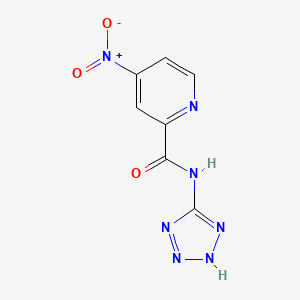
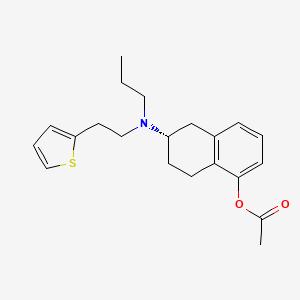
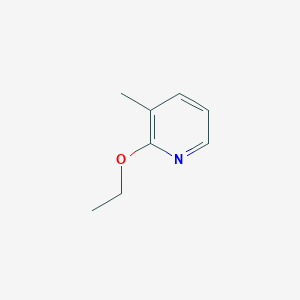
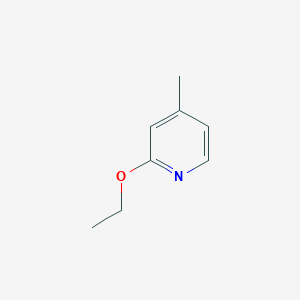
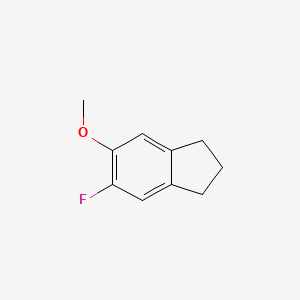
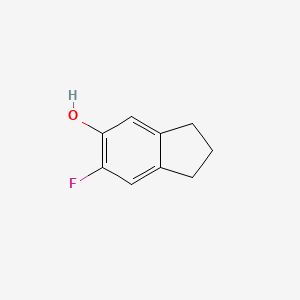
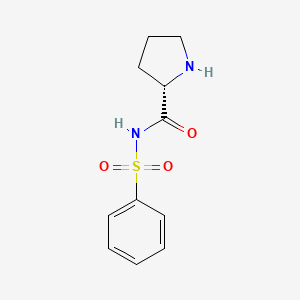

![(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3331508.png)
